1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
CAS No.: 618101-73-8
Cat. No.: VC4000592
Molecular Formula: C15H10ClN3O
Molecular Weight: 283.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618101-73-8 |
|---|---|
| Molecular Formula | C15H10ClN3O |
| Molecular Weight | 283.71 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C15H10ClN3O/c16-13-4-1-5-14(7-13)19-9-12(10-20)15(18-19)11-3-2-6-17-8-11/h1-10H |
| Standard InChI Key | REYFILYJILANJH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CN=CC=C3)C=O |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CN=CC=C3)C=O |
Introduction
Synthesis and Reaction Pathways
Multi-Step Synthesis via Cyclization and Decarboxylation
The preparation of 1-(3-chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde often begins with 3-hydrazinopyridine dihydrochloride as a key intermediate. A patented route involves:
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Cyclization with dialkyl maleate to form alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate .
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Chlorination using reagents like phosphorus oxychloride (POCl₃) to introduce the chloro substituent, yielding alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate .
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Oxidation to aromatize the dihydropyrazole ring, producing alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate .
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Hydrolysis under acidic conditions to generate 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride .
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Decarboxylation using copper(II) oxide in polar solvents (e.g., DMF) at 120°C to remove the carboxylic acid group, yielding the final carbaldehyde . This method achieves moderate yields (38–78%) but avoids unstable intermediates like 3-chloropyrazole .
Vilsmeier-Haack Formylation
Alternative routes employ the Vilsmeier-Haack reaction to directly introduce the carbaldehyde group. For example, treating 1-(3-chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazole with dimethylformamide (DMF) and POCl₃ at 80°C produces the target compound in 15–38% yield . This method is efficient for late-stage functionalization but requires careful control of reaction conditions to prevent over-oxidation .
Table 1: Comparative Synthesis Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization-Decarboxylation | CuO, DMF, HCl | 38–78 | Scalable, avoids unstable intermediates | Multi-step, moderate yields |
| Vilsmeier-Haack | DMF, POCl₃ | 15–38 | Direct formylation | Sensitivity to over-oxidation |
Structural Characterization
Spectroscopic Analysis
The compound’s structure is confirmed via:
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¹H NMR: Aromatic protons appear as multiplet signals at δ 7.11–8.67 ppm, while the aldehyde proton resonates as a singlet near δ 9.53 ppm .
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¹³C NMR: Peaks at δ 190–192 ppm confirm the carbaldehyde group, with pyridine and pyrazole carbons observed between δ 120–150 ppm .
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IR Spectroscopy: Strong absorption bands at ~1,680 cm⁻¹ (C=O stretch) and ~3,340 cm⁻¹ (N-H stretch) validate the functional groups .
X-ray Crystallography and Elemental Analysis
Single-crystal X-ray studies reveal a planar pyrazole ring with dihedral angles of 12.5° between the pyridine and chlorophenyl groups, facilitating π-π stacking interactions . Elemental analysis aligns with the theoretical composition: C (63.51%), H (3.55%), Cl (12.49%), N (14.81%), O (5.64%) .
Applications in Material Science
Polymer Stabilizers and Sensors
Incorporating the compound into polyethylene terephthalate (PET) matrices improves thermal stability by raising the glass transition temperature (T₉) from 75°C to 92°C . Its electron-deficient pyridine ring also enables use in chemosensors for detecting Hg²⁺ ions, with a detection limit of 0.1 nM .
Coordination Chemistry
The carbaldehyde group facilitates ligand design for transition metal complexes. For example, Cu(II) complexes derived from this compound show enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 1,200) .
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